molecular formula C24H23FN6O2 B2863565 5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946312-33-0

5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Katalognummer: B2863565
CAS-Nummer: 946312-33-0
Molekulargewicht: 446.486
InChI-Schlüssel: CWVHCUPUBCJWNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Key structural attributes include:

  • Position 1: A phenyl group, contributing to hydrophobic interactions.
  • Position 5: A 3-oxopropyl linker connecting to a 4-(2-fluorophenyl)piperazine moiety. The 2-fluorophenyl substitution on piperazine enhances lipophilicity and may influence receptor binding selectivity .
  • Synthesis: While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., pyrazolopyrimidinones with arylpiperazines) are synthesized via coupling reactions between functionalized pyrazolopyrimidinones and piperazine derivatives, often using palladium catalysis or nucleophilic substitution .

Eigenschaften

IUPAC Name

5-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O2/c25-20-8-4-5-9-21(20)28-12-14-29(15-13-28)22(32)10-11-30-17-26-23-19(24(30)33)16-27-31(23)18-6-2-1-3-7-18/h1-9,16-17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVHCUPUBCJWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its comparison with structurally similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A piperazine moiety linked to a 2-fluorophenyl group.
  • A phenyl substituent that enhances its lipophilicity.

This structural configuration is believed to contribute to its biological activity, particularly in targeting specific enzymes and receptors involved in disease processes.

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold can act as inhibitors of various kinases, including those involved in cancer pathways. The unique binding characteristics of this scaffold allow it to mimic ATP, facilitating interactions with kinase active sites. This property is crucial for developing inhibitors that can effectively disrupt oncogenic signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer), with IC50 values ranging from 8.21 µM to 19.56 µM for effective derivatives .
  • The compound's ability to inhibit the epidermal growth factor receptor (EGFR) has been highlighted as a promising mechanism for anticancer activity .

Other Biological Activities

Beyond anticancer effects, the compound may also exhibit:

  • Antimicrobial properties , as suggested by related studies on piperazine derivatives .
  • Potential neuropharmacological effects due to the presence of the piperazine ring, which is known for its activity on central nervous system targets.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidinChlorophenyl instead of fluorophenylAnticancer activity targeting CDK2
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine DerivativesDifferent heterocyclic structuresAntitumor properties
7-Aminopyrazolo[1,5-a]pyrimidinesAmino substitution at different positionsAntimicrobial activity

This comparison illustrates the diverse pharmacological profiles available within the pyrazolo scaffold family and highlights the potential unique attributes of the target compound.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting EGFR. Among these derivatives, certain compounds demonstrated potent anti-proliferative effects against cancer cell lines and were shown to induce apoptosis through modulation of key apoptotic markers .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structure Modifications

Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
Compound Name Substituents (Position) Key Differences vs. Target Compound Reference
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - 6-tert-Butyl
- 4-fluoro-2-hydroxyphenyl (Position 1)
Bulky tert-butyl group at Position 6 increases steric hindrance; hydroxyl group on phenyl enhances polarity .
1-(4-Fluoro-2-hydroxyphenyl)-pyrazolopyrimidine - No oxo-propyl linker
- Simplified core
Lacks the 3-oxopropyl-piperazine side chain, reducing potential for piperazine-mediated receptor interactions .
Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Compound Name Substituents (Position) Key Differences vs. Target Compound Reference
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one - Chromen-4-one moiety
- Ethyl linker
Chromen-4-one introduces a planar aromatic system, likely altering target specificity compared to the phenyl-piperazine side chain .

Piperazine and Linker Modifications

Arylpiperazine Derivatives
Compound Name Piperazine Substituent Linker Type Key Differences vs. Target Compound Reference
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one 4-(Trifluoromethyl)phenyl Butan-1-one linker Longer linker (butanone vs. propanone) may affect conformational flexibility; trifluoromethyl group increases electronegativity .
Dendalone 3-hydroxybutyrate analogs Variable aryl groups Hydroxybutyrate ester Ester linkers differ in hydrolytic stability compared to ketones, impacting pharmacokinetics .
Fluorine Substitution Patterns
  • Target Compound : 2-Fluorophenyl on piperazine optimizes π-stacking and reduces metabolic oxidation .
  • Example 33 () : 3-Fluorophenyl on chromen-4-one. Meta-fluorine placement may reduce steric clashes in hydrophobic pockets .

Structural-Activity Relationship (SAR) Insights

  • Piperazine Substituents : 2-Fluorophenyl (target) vs. 4-(trifluoromethyl)phenyl (compound 5, ) show that ortho-fluorine enhances selectivity for serotonin/dopamine receptors, while para-CF₃ may favor kinase targets .
  • Linker Length: Propanone (target) vs. butanone (compound 5) linkers influence binding pocket penetration. Shorter linkers may restrict conformational freedom, enhancing affinity .
  • Fluorine Positioning : Hydroxyl groups () improve solubility but reduce blood-brain barrier permeability compared to halogenated analogs .

Q & A

Q. What synthetic routes are recommended for synthesizing 5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

  • Methodology :
    • Stepwise synthesis : Begin with the preparation of the pyrazolo[3,4-d]pyrimidinone core via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with urea or thiourea under acidic conditions .
    • Piperazine coupling : React the core with 4-(2-fluorophenyl)piperazine using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF at 60°C for 12 hours .
    • Propionylation : Introduce the 3-oxopropyl group via alkylation with bromoacetone or via a Michael addition using acryloyl chloride, followed by oxidation .
    • Characterization : Confirm purity (>95%) via HPLC and structural integrity via 1H^1H-NMR (e.g., δ 8.2 ppm for pyrimidinone protons) and IR (C=O stretch at ~1700 cm1^{-1}) .

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Key techniques :
    • NMR spectroscopy : Assign protons on the piperazine (δ 2.8–3.5 ppm) and fluorophenyl (δ 7.1–7.4 ppm) moieties to confirm regiochemistry .
    • X-ray crystallography : Resolve steric effects of the 2-fluorophenyl group and planarity of the pyrazolo-pyrimidinone core .
    • Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to map electron density distribution, highlighting nucleophilic sites (e.g., pyrimidinone carbonyl) for reactivity predictions .

Q. What initial biological assays are suitable for evaluating its bioactivity?

  • Assay design :
    • Kinase inhibition : Screen against kinases (e.g., PI3K, CDK2) using fluorescence polarization assays, with IC50_{50} values <1 µM indicating high potency .
    • Antimicrobial testing : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) with zones of inhibition ≥15 mm at 50 µg/mL .
    • Cytotoxicity : Assess via MTT assays on cancer cell lines (e.g., MCF-7), comparing results to positive controls like doxorubicin .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity for large-scale synthesis?

  • Strategies :
    • Solvent selection : Replace DMF with acetonitrile to reduce side reactions during piperazine coupling, improving yield from 65% to 82% .
    • Catalyst screening : Test Pd(OAc)2_2 vs. CuI for Ullmann-type couplings; CuI reduces reaction time from 24 to 8 hours .
    • Byproduct mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted piperazine derivatives, confirmed via LC-MS .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Focus areas :
    • Piperazine modifications : Compare 2-fluorophenyl vs. 3-chlorophenyl substituents; the former enhances kinase binding (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol) .
    • Pyrimidinone substitutions : Replace the 3-oxopropyl group with a methylene linker to assess rigidity’s impact on bioactivity .
    • Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent hydrophobicity (ClogP) with antimicrobial potency (R2^2 > 0.85) .

Q. How to resolve contradictions in reported bioactivity data (e.g., divergent IC50_{50}50​ values)?

  • Troubleshooting steps :
    • Assay standardization : Validate kinase inhibition protocols using a reference inhibitor (e.g., staurosporine) to control for batch-to-batch variability .
    • Dose-response curves : Perform 10-point dilutions (1 nM–100 µM) to identify outliers; exclude data with Hill slopes <0.5 or >1.5 .
    • Structural analogs : Compare activity of the compound with 4-(3-methoxyphenyl)piperazine derivatives to isolate electronic vs. steric effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.